Tolterodine hydrochloride

Description

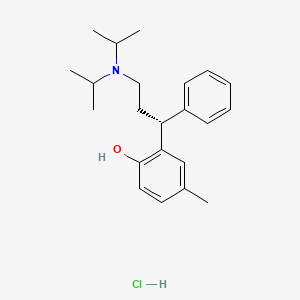

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H32ClNO |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |

InChI |

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1 |

InChI Key |

FSUOGWPKKKHHHM-VEIFNGETSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Tolterodine Hydrochloride: Molecular Pharmacology

Mechanism of Action at Muscarinic Receptors

Tolterodine (B1663597) hydrochloride's therapeutic effects are primarily mediated through its interaction with muscarinic acetylcholine (B1216132) receptors. It functions by competitively blocking these receptors, which play a crucial role in mediating involuntary bladder contractions.

Competitive Muscarinic Receptor Antagonism

Tolterodine acts as a competitive antagonist at muscarinic receptors. This means it binds reversibly to the same sites as the endogenous neurotransmitter, acetylcholine, without activating the receptor. By occupying these binding sites, tolterodine prevents acetylcholine from stimulating the receptors, thereby inhibiting involuntary contractions of the detrusor muscle in the bladder. This antagonistic action leads to a decrease in detrusor pressure and an increase in bladder capacity.

Affinity and Selectivity for Muscarinic Receptor Subtypes (M1-M5) in In Vitro Systems

In vitro studies have demonstrated that tolterodine has a high affinity for all five muscarinic receptor subtypes (M1-M5). It is considered a non-selective muscarinic antagonist as it does not show significant selectivity for any single subtype. Both tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HM), exhibit similar affinities across the different muscarinic receptor subtypes.

Interactive Table: Affinity of Tolterodine for Muscarinic Receptor Subtypes

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

|---|---|---|---|---|---|

| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |

| 5-Hydroxymethyl Tolterodine (5-HM) | - | - | - | - | - |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.

Some studies have indicated that tolterodine and its 5-HM metabolite may have a slightly higher affinity for M2 receptors compared to M3 receptors.

Functional Selectivity: Bladder versus Salivary Gland In Vivo Investigations

Despite its lack of receptor subtype selectivity in vitro, tolterodine demonstrates a notable functional selectivity for the urinary bladder over the salivary glands in vivo. This tissue selectivity is a key clinical feature, as it allows for a therapeutic effect on the bladder with a reduced propensity for causing dry mouth, a common side effect of antimuscarinic agents.

In animal models, tolterodine has been shown to be more potent in inhibiting bladder contractions than in reducing salivation. For instance, in anesthetized cats, the selectivity of tolterodine for the urinary bladder over salivary glands was found to be 2.5-3.3 fold. In contrast, other antimuscarinic agents like oxybutynin (B1027) have shown the opposite selectivity profile.

Interactive Table: In Vivo Functional Selectivity of Tolterodine

| Parameter | Tolterodine |

|---|---|

| Bladder vs. Salivary Gland Selectivity Ratio (Cats) | 2.5 - 3.3 |

This favorable tissue selectivity is also observed in humans. Studies in healthy volunteers have shown that tolterodine has a more pronounced effect on bladder function compared to its effect on visual accommodation, another action mediated by muscarinic receptors.

Interaction with Acetylcholine and Cholinergic Receptor Binding Dynamics

Tolterodine's mechanism of action is centered on its direct competition with acetylcholine for binding sites on muscarinic receptors. Acetylcholine is the primary neurotransmitter that stimulates bladder contractions. By competitively inhibiting the binding of acetylcholine, tolterodine effectively reduces the cholinergic stimulation of the detrusor muscle. The binding of tolterodine to these receptors is reversible.

Role of the 5-Hydroxymethyl Metabolite (5-HM) in Antimuscarinic Activity and Potency

Following oral administration, tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major active metabolite, 5-hydroxymethyl tolterodine (5-HM). This metabolite is pharmacologically equipotent to the parent compound, exhibiting a similar antimuscarinic activity and non-selective profile for muscarinic receptor subtypes.

Absence of Significant Activity or Affinity for Non-Muscarinic Neurotransmitter Receptors and Other Cellular Targets

Tolterodine and its 5-HM metabolite exhibit a high degree of specificity for muscarinic receptors. Extensive radioligand binding studies have shown that both compounds have negligible activity or affinity for a wide range of other neurotransmitter receptors and cellular targets.

Specifically, tolterodine and 5-HM are weak inhibitors of effects mediated by:

Alpha-adrenoceptors

Histamine receptors

Calcium channels

The potency of tolterodine in blocking muscarinic receptors is substantially higher than its potency at these other sites. For example, its antimuscarinic potency is 27 times higher than its potency in blocking histamine receptors, 200 times higher than for alpha-adrenoceptors, and 370-485 times higher than for calcium channels. The active metabolite, 5-HM, is over 900 times less potent at these non-muscarinic sites compared to its activity at bladder muscarinic receptors. This high specificity for muscarinic receptors contributes to its favorable tolerability profile.

Molecular Determinants of Ion Channel Interactions

Tolterodine hydrochloride is recognized as a potent, high-affinity inhibitor of the human ether-à-go-go-related gene (hERG) K+ channel, an interaction that is independent of its primary action on muscarinic acetylcholine receptors nih.gov. The hERG channel is crucial for cardiac repolarization, and its inhibition is a key molecular mechanism that can lead to prolongation of the action potential. Studies using patch-clamp electrophysiology have demonstrated that tolterodine potently antagonizes the hERG K+ channel with an IC50 value of 17 nM drugbank.com. This inhibitory potency is comparable to that of some antiarrhythmic drugs drugbank.com. The mechanism of inhibition involves a direct blockade of the channel pore, which interferes with the normal flux of potassium ions that is essential for terminating the cardiac action potential nih.govdrugbank.com.

The high-affinity binding of tolterodine to the hERG channel is determined by specific interactions with key amino acid residues located within the channel's inner pore cavity. Computational modeling and subsequent electrophysiological validation have identified two aromatic residues on the S6 inner helix as critical for this interaction: Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) nih.gov. These residues are known to be important binding sites for a variety of hERG-blocking drugs nih.gov.

Mutational analysis, where these key residues are substituted with a non-aromatic amino acid like alanine, has confirmed their importance. The mutation of Y652 to alanine (Y652A) resulted in a 345-fold decrease in the inhibitory potency of tolterodine nih.gov. Similarly, the F656A mutation led to a 126-fold reduction in potency nih.gov. These findings underscore the critical role of aromatic interactions between the drug molecule and these specific residues in establishing high-affinity hERG channel blockade.

Table 1: Impact of hERG Channel Mutations on Tolterodine Inhibitory Potency

| Mutation | Fold Decrease in Potency |

|---|---|

| Y652A | 345-fold |

Data sourced from electrophysiological recordings on wild-type and mutant hERG channels expressed in Xenopus oocytes nih.gov.

The interaction of tolterodine with the hERG channel exhibits distinct kinetic properties. The blockade is state-dependent, occurring preferentially when the channel is in the activated (open) state nih.gov. Tolterodine reduces the hERG currents in a time-dependent manner, and the blockade is significantly impaired when channel inactivation is present nih.gov. This indicates that tolterodine is an open-state blocker nih.gov.

Furthermore, the block of the hERG channel by tolterodine displays a positive voltage dependence drugbank.com. This means that the degree of inhibition increases at more depolarized membrane potentials, a characteristic feature of open-channel blockers that access their binding site within the pore when the channel's activation gate is open nih.govdrugbank.com. The Y652A mutation has been shown to significantly alter this voltage dependence of channel inhibition by tolterodine nih.gov. In contrast, the drug does not appear to interfere with the deactivation process of the hERG channel nih.gov.

In Vitro Studies of Detrusor Muscle Contraction Inhibition and Urodynamic Variable Modulation

Tolterodine's primary therapeutic effect stems from its activity as a potent and competitive muscarinic receptor antagonist nih.govmedex.com.bd. In vitro studies using isolated detrusor smooth muscle strips from both animal models (guinea pig) and human tissue have consistently demonstrated its ability to inhibit contractions induced by cholinergic agonists like carbachol and acetylcholine nih.govnih.gov.

Tolterodine and its active metabolite exhibit high specificity for muscarinic receptors, with negligible activity at other targets such as alpha-adrenergic receptors, histamine receptors, or calcium channels at therapeutically relevant concentrations nih.govnih.gov.

Table 2: In Vitro Antimuscarinic Potency of Tolterodine and its 5-Hydroxymethyl Metabolite (5-HM) in Bladder Detrusor Muscle

| Compound | Preparation | Parameter | Value |

|---|---|---|---|

| Tolterodine | Guinea Pig | IC50 | 14 nM |

| 5-HM | Guinea Pig | IC50 | 5.7 nM |

| Tolterodine | Guinea Pig | KB | 3.0 nM |

| Tolterodine | Human | KB | 4.0 nM |

| Tolterodine | Human (Normal) | pA2 | 8.63 - 9.11 |

| Tolterodine | Human (BPH/DO) | pA2 | 8.70 - 8.74 |

| 5-HM | Human (Normal) | pA2 | 8.89 |

Data compiled from multiple in vitro studies on isolated detrusor muscle strips nih.govics.orgics.orgnih.gov. IC50 represents the concentration causing 50% inhibition of agonist-induced contraction. KB is the dissociation constant of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Tolterodine Hydrochloride: Advanced Pharmacokinetics and Biotransformation

Absorption Kinetics and Hepatic First-Pass Metabolism

Following oral administration, tolterodine (B1663597) is rapidly absorbed, with peak serum concentrations typically reached within 1 to 2 hours. nih.govhres.cafda.govfda.govnih.gov Studies involving radiolabeled tolterodine have shown that at least 77% of the administered dose is absorbed. fda.govfda.govnih.govrxlist.com The bioavailability of tolterodine is subject to considerable interindividual variation, ranging from 10% to 70%, a phenomenon largely attributed to extensive first-pass metabolism in the liver. nih.gov Food intake has been observed to increase the bioavailability of the immediate-release formulation by an average of 53%; however, this does not significantly impact the levels of its major active metabolite in individuals with normal metabolic capacity. fda.govfda.gov

The pharmacokinetic parameters of tolterodine are dose-proportional within the 1 to 4 mg range for the immediate-release formulation. hres.cafda.govfda.gov For the extended-release formulation, the area under the curve (AUC) of the active moiety (unbound tolterodine and its active metabolite) is equivalent to that of the immediate-release formulation administered twice daily. nih.gov However, the extended-release formulation exhibits a lower peak concentration (Cmax) and a higher trough concentration, indicating sustained drug release over a 24-hour period. nih.gov

Tolterodine is highly bound to plasma proteins, primarily α1-acid glycoprotein, with an unbound fraction of approximately 3.7%. hres.cafda.govfda.gov Its volume of distribution at steady-state is estimated to be between 0.9 and 1.6 L/kg. nih.gov The terminal half-life of tolterodine is approximately 2-3 hours in individuals with extensive metabolic capacity. nih.gov

Table 1: Pharmacokinetic Parameters of Tolterodine

| Parameter | Value |

|---|---|

| Time to Peak Serum Concentration (Tmax) | 1-2 hours (immediate-release) |

| Absolute Bioavailability | 10-70% |

| Protein Binding | ~96.3% |

| Volume of Distribution (Vd) | 0.9-1.6 L/kg |

| Terminal Half-life (t1/2) | 2-3 hours (extensive metabolizers) |

Enzymatic Metabolism Pathways

Tolterodine undergoes extensive biotransformation in the liver, primarily through two distinct oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov These pathways involve 5-hydroxylation and N-dealkylation, leading to the formation of various metabolites. nih.govnih.gov

Cytochrome P450 2D6 (CYP2D6)-Mediated 5-Hydroxylation Pathway

In individuals with normal CYP2D6 function, known as extensive metabolizers (EMs), tolterodine is efficiently converted to 5-HMT. ingentaconnect.com This results in lower plasma concentrations of the parent drug and higher concentrations of the active metabolite. fda.govfda.gov The formation of 5-HMT is strongly correlated with CYP2D6 activity. nih.gov Inhibition of CYP2D6 by potent inhibitors like fluoxetine (B1211875) can significantly increase the exposure to tolterodine while decreasing the formation of 5-HMT in EMs. nih.govfda.gov

Cytochrome P450 3A4 (CYP3A4)-Mediated N-Dealkylation Pathway

A secondary metabolic pathway for tolterodine involves N-dealkylation, which is predominantly catalyzed by the CYP3A4 isoenzyme. nih.govdroracle.airesearchgate.netclinpgx.orgresearchgate.net This pathway leads to the formation of N-dealkylated tolterodine. nih.gov While this pathway is generally considered minor in extensive metabolizers, it becomes the primary route of elimination in individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs). clinpgx.orgnih.gov

Studies have shown a strong correlation between the formation of N-dealkylated tolterodine and CYP3A activity. nih.gov Potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly inhibit the N-dealkylation of tolterodine, leading to a substantial decrease in its oral clearance and a corresponding increase in plasma concentrations in poor metabolizers. nih.govnih.govresearchgate.netnih.govnih.gov

Subsequent Metabolic Transformations of 5-Hydroxymethyl Tolterodine

Following its formation via CYP2D6-mediated hydroxylation, the active metabolite 5-hydroxymethyl tolterodine (5-HMT) undergoes further metabolism. nih.gov This subsequent biotransformation leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites. hres.cafda.gov These metabolites are considered inactive and, along with other minor metabolites, are ultimately excreted in the urine. ingentaconnect.comunboundmedicine.com The 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites account for approximately 51% and 29% of the metabolites recovered in the urine, respectively. hres.cafda.gov

Pharmacogenomics of Tolterodine Metabolism

The metabolism of tolterodine is significantly influenced by genetic polymorphisms in the CYP2D6 gene. nih.govunboundmedicine.com This genetic variability leads to distinct phenotypic groups with differing metabolic capacities. gene2rx.com

Approximately 7% of the Caucasian population are "poor metabolizers" (PMs), meaning they have little to no functional CYP2D6 enzyme activity. clinpgx.orgfda.govstjude.org In these individuals, the 5-hydroxylation pathway is deficient, and the 5-hydroxymethyl metabolite is often undetectable in serum. nih.govuspto.gov Consequently, tolterodine is primarily metabolized via the CYP3A4-mediated N-dealkylation pathway. clinpgx.org This results in significantly higher serum concentrations of the parent drug and a longer elimination half-life (approximately fourfold longer) compared to extensive metabolizers. nih.govuspto.gov

"Extensive metabolizers" (EMs), who constitute the majority of the population, have normal CYP2D6 function. In EMs, tolterodine is efficiently converted to its active 5-hydroxymethyl metabolite, resulting in lower concentrations of the parent drug and higher concentrations of the active metabolite. fda.govfda.gov "Intermediate metabolizers" (IMs) possess reduced CYP2D6 activity, leading to slightly elevated levels of tolterodine. gene2rx.com Conversely, "ultrarapid metabolizers" (UMs) have increased CYP2D6 function, which may result in slightly lower than average drug levels. gene2rx.com

Table 2: Impact of CYP2D6 Phenotype on Tolterodine Pharmacokinetics

| Phenotype | CYP2D6 Activity | Tolterodine Levels | 5-HMT Levels | Primary Metabolic Pathway |

|---|---|---|---|---|

| Poor Metabolizer (PM) | Absent/Deficient | Significantly Higher | Negligible/Undetectable | CYP3A4 N-dealkylation |

| Intermediate Metabolizer (IM) | Reduced | Slightly Elevated | Reduced | CYP2D6 5-hydroxylation |

| Extensive Metabolizer (EM) | Normal | Lower | Higher | CYP2D6 5-hydroxylation |

| Ultrarapid Metabolizer (UM) | Increased | Slightly Lower | Higher | CYP2D6 5-hydroxylation |

Table 3: Compound Names

| Compound Name |

|---|

| 1-aminobenzotriazole |

| 5-carboxylic acid tolterodine |

| 5-hydroxymethyl tolterodine (5-HMT) |

| Acetone (B3395972) |

| Caffeine |

| Clarithromycin (B1669154) |

| Cyclosporine |

| Debrisoquine |

| Erythromycin |

| Ethinyl estradiol |

| Fesoterodine |

| Fluoxetine |

| Itraconazole |

| Ketoconazole |

| Levonorgestrel |

| Miconazole |

| N-dealkylated 5-carboxylic acid tolterodine |

| N-dealkylated tolterodine |

| Omeprazole |

| Quinidine |

| S-warfarin |

| Sulfaphenazole |

| Tolterodine |

| Tolterodine hydrochloride |

| Tranylcypromine |

| Troleandomycin |

| Vinblastine |

Impact of CYP2D6 Genetic Polymorphism on Metabolic Phenotypes (Extensive vs. Poor Metabolizers)

Individuals with normal CYP2D6 enzyme activity, known as extensive metabolizers (EMs), efficiently metabolize tolterodine. In contrast, poor metabolizers (PMs), who have deficient CYP2D6 activity, exhibit markedly different pharmacokinetic profiles.

In EMs, tolterodine is rapidly hydroxylated to its active 5-hydroxymethyl metabolite. This metabolic pathway is the primary route of elimination in this group. However, in PMs, this pathway is significantly impaired, leading to a greater reliance on other, less efficient metabolic routes, such as N-dealkylation mediated by CYP3A enzymes.

This difference in metabolic capacity has a profound impact on the systemic exposure to tolterodine. Studies have shown that the mean serum concentrations of tolterodine can be 5 to 10 times higher in PMs compared to EMs. This is a direct consequence of the reduced clearance of the parent drug in individuals with compromised CYP2D6 function.

Comparative Pharmacokinetics of Tolterodine and 5-Hydroxymethyl Metabolite Across CYP2D6 Phenotypes

The genetic polymorphism in CYP2D6 results in significant differences in the pharmacokinetic parameters of both tolterodine and its 5-hydroxymethyl metabolite between extensive and poor metabolizers.

In EMs, the systemic clearance of tolterodine is high, and the drug is rapidly converted to its 5-hydroxymethyl metabolite. Consequently, the serum concentrations of the 5-hydroxymethyl metabolite are often in the same range as the parent compound in this group. In stark contrast, the 5-hydroxymethyl metabolite is often not quantifiable in the serum of PMs, highlighting the critical role of CYP2D6 in its formation.

The table below summarizes the key pharmacokinetic differences between extensive and poor metabolizers of tolterodine.

| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

| Tolterodine Serum Concentration | Lower | 5-10 times higher |

| 5-Hydroxymethyl Metabolite Serum Concentration | Quantifiable, similar to parent drug | Not quantifiable |

| Primary Metabolic Pathway | CYP2D6-mediated hydroxylation | CYP3A-mediated N-dealkylation |

These pharmacokinetic variations underscore the importance of considering CYP2D6 genotype when evaluating the disposition of tolterodine.

Comparative Biotransformation Across Species

The biotransformation of tolterodine has been studied in various animal models to understand its metabolic fate and to extrapolate findings to humans. These studies have revealed both similarities and notable differences in metabolic profiles across species.

In Vitro and In Vivo Metabolic Profiles in Animal Models (e.g., Mice, Rats, Dogs)

Mice and Dogs: The metabolic pathways of tolterodine in mice and dogs are quite similar to those observed in humans. In these species, tolterodine undergoes extensive metabolism, with hydroxylation being a significant route. The pharmacokinetic profiles in mice and dogs have been shown to correlate well with human pharmacokinetics.

Rats: The metabolic profile of tolterodine in rats differs significantly from that in mice, dogs, and humans nih.gov. While the drug is also extensively metabolized in rats, the specific patterns of metabolites formed are different nih.gov.

In vivo studies have demonstrated that tolterodine is rapidly absorbed and extensively metabolized in all three species. The primary metabolic pathways identified are hydroxylation and N-dealkylation. The hydroxylation pathway appears to be a high-affinity, low-capacity route, while N-dealkylation is a low-affinity, high-capacity pathway nih.gov.

Species-Specific Differences in Metabolite Patterns and Enzyme Involvement

The primary enzymes responsible for tolterodine metabolism in humans are CYP2D6 for hydroxylation to the 5-hydroxymethyl metabolite and CYP3A enzymes for N-dealkylation nih.gov.

While the metabolic routes in mice and dogs are similar to humans, the specific cytochrome P450 isoforms involved may differ. The dissimilarity in the metabolic profile of rats suggests that the enzymatic pathways or their relative contributions are distinct in this species compared to others. This highlights the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.

Excretion Pathways and Recovery of Radioactivity in Biological Matrices

To understand the complete disposition of tolterodine, mass balance studies using radiolabeled compounds have been conducted. These studies provide crucial information on the excretion routes and the extent of recovery of the administered dose.

Following oral administration of [14C]-tolterodine to humans, the majority of the radioactivity is recovered in the urine, with a smaller portion excreted in the feces.

In a study involving mice, the distribution of radioactivity was widespread throughout the body. The highest concentrations of radioactivity were found in the gall bladder, urinary bladder, liver, kidneys, and lungs nih.gov. Conversely, the lowest concentrations were observed in the brain, indicating limited penetration of the blood-brain barrier nih.gov.

The urinary excretion of radioactivity has also been quantified in different animal species, with approximately 45% of the dose recovered in the urine of mice, 15% in rats, and 50% in dogs nih.gov. Biliary excretion has been identified as an additional clearance mechanism for tolterodine nih.gov.

The table below summarizes the urinary excretion of compound-related radioactivity in different species.

| Species | Urinary Excretion of Radioactivity (% of Dose) |

| Mouse | ~45% nih.gov |

| Rat | ~15% nih.gov |

| Dog | ~50% nih.gov |

These findings demonstrate that renal excretion is a major elimination pathway for tolterodine and its metabolites across various species.

Synthetic Chemistry and Stereochemical Aspects of Tolterodine Hydrochloride

Synthetic Routes for Racemic Tolterodine (B1663597) Synthesis

The preparation of racemic Tolterodine has been achieved through several multi-step synthetic pathways. One common industrial approach begins with the condensation of p-cresol (B1678582) and cinnamic acid in the presence of a strong acid like sulfuric acid at elevated temperatures. gpatindia.com This reaction forms the lactone intermediate, 6-methyl-4-phenylchroman-2-one. gpatindia.com Subsequent steps involve the opening of the lactone ring, reduction, tosylation, and finally, reaction with diisopropylamine (B44863) to yield racemic tolterodine. gpatindia.comdrugfuture.com

Another efficient, high-yield process suitable for large-scale production starts with commercially available 6-methyl-4-chroman-2-one. researchgate.net This starting material is first reduced using lithium borohydride (B1222165) (LiBH₄) to produce a diol intermediate. researchgate.net The diol is then converted to a dimesylated compound using methanesulfonyl chloride. researchgate.net Treatment with N,N-diisopropylamine leads to a mono-mesylated amine, which is then hydrolyzed with sodium hydroxide (B78521) to afford (±)-tolterodine in quantitative yield. researchgate.net This particular route is advantageous as it avoids hazardous reagents and the need for high-pressure hydrogenation. researchgate.netasianpubs.org

Alternative routes have also been developed, such as one starting from the condensation of p-cresol with phenylacetylene, promoted by alumina, to yield 4-methyl-2-(1-phenylvinyl)phenol. google.com This intermediate undergoes hydroformylation followed by reductive amination with diisopropylamine to produce racemic tolterodine. drugfuture.comgoogle.com

Asymmetric Synthesis Methodologies

To circumvent the need for chiral resolution, which inherently results in the loss of at least 50% of the material, several asymmetric synthesis methodologies have been developed to directly produce the desired (R)-enantiomer of Tolterodine.

One highly enantioselective method involves a copper hydride (CuH)-catalyzed asymmetric conjugate reduction. acs.orgnih.govacs.org This key step is performed on a β,β-diaryl-substituted unsaturated nitrile intermediate. nih.govacs.org The synthesis is notable for being accomplished in six steps from commercial starting materials without the use of protecting groups for the phenolic hydroxyl group, achieving an excellent enantioselectivity of 96% enantiomeric excess (ee). acs.org

Another approach employs the asymmetric hydrogenation of 1,1-diarylethenes. thieme-connect.com This method utilizes a cationic rhodium catalyst with various diphosphine ligands to produce 1,1-diarylalkane derivatives in high yields and enantioselectivities. thieme-connect.com The presence of a 2'-hydroxyl group on one of the aromatic rings is crucial for high enantioselectivity, as it is believed to coordinate with the rhodium catalyst, leading to intramolecular hydrogen delivery. thieme-connect.com

Other strategies reported include the asymmetric conjugate addition of aryl Grignard reagents to 3-phenyl-prop-2-enoyl-oxazolidinones acs.org and the asymmetric hydrogenation of a coumarin (B35378) intermediate. researchgate.net

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation using L-(+)-Tartaric Acid)

For synthetic routes that produce a racemic mixture of Tolterodine, chiral resolution is a critical step to isolate the therapeutically active (R)-enantiomer. The most widely employed method is the classical resolution technique involving the formation of diastereomeric salts using a chiral resolving agent. researchgate.netwikipedia.org

L-(+)-tartaric acid is the standard resolving agent used for Tolterodine. gpatindia.comgoogle.com When racemic Tolterodine (a mixture of (R)-tolterodine and (S)-tolterodine) is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-tolterodine-L-tartrate and (S)-tolterodine-L-tartrate. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. wikipedia.org

Polymorphism of Tolterodine Tartrate

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rigaku.com These different forms, known as polymorphs, can have distinct physical and chemical properties. Tolterodine tartrate has been found to exist in several well-defined, reproducible crystalline forms, as well as a stable amorphous form. google.com

Four distinct crystalline polymorphs of Tolterodine tartrate have been identified and designated as Form I, Form II, Form III, and Form IV. google.comgoogle.com Each form can be prepared under specific crystallization conditions. google.com

Form I can be prepared by dissolving Tolterodine free base in a solvent such as ethanol (B145695) or acetone (B3395972) and then adding tartaric acid. google.comgoogle.com

Form II is obtained by dissolving the free base in ethyl acetate, followed by the addition of tartaric acid. google.comgoogle.com

Form III is produced using methyl tert-butyl ether as the solvent for the free base before adding tartaric acid. google.comgoogle.com

Form IV can be prepared by mixing Tolterodine tartrate with an alcohol and water, and then removing the solvents by freeze-drying. google.com

The identification and differentiation of these polymorphs are primarily achieved through X-ray powder diffraction (XRPD), which provides a unique "fingerprint" for each crystalline structure. rigaku.comamericanpharmaceuticalreview.com

In addition to the crystalline forms, a stable amorphous form of Tolterodine tartrate can be prepared. google.com This form lacks the long-range molecular order characteristic of crystalline materials. The amorphous form can be produced by freeze-drying a solution of Tolterodine tartrate in an alcohol and water mixture. google.com Its characterization is confirmed by the absence of sharp peaks in its X-ray powder diffraction pattern, showing a broad halo instead. google.com

Crystallographic analysis, particularly X-ray powder diffraction (XRPD), is a fundamental technique for identifying and distinguishing between the different polymorphic forms of Tolterodine tartrate. researchgate.net Each crystalline form diffracts X-rays in a unique pattern due to its specific lattice structure. americanpharmaceuticalreview.com The diffraction patterns are characterized by the position (in degrees 2θ) and relative intensity of the peaks. google.com

The characteristic XRPD peaks for the four crystalline polymorphs of Tolterodine tartrate are summarized below. google.comgoogle.com

| Form I | Form II | Form III | Form IV |

| 2θ Angle | 2θ Angle | 2θ Angle | 2θ Angle |

| 11.9 | 8.7 | 9.1 | 7.8 |

| 13.6 | 9.0 | 9.7 | 9.8 |

| 14.2 | 9.6 | 10.6 | 15.2 |

| 15.9 | 10.1 | 11.7 | 17.2 |

| 16.9 | 10.4 | 11.9 | 17.7 |

| 18.4 | 11.9 | 12.7 | 18.4 |

| 18.8 | 14.0 | 14.3 | 18.9 |

| 20.4 | 15.7 | 15.7 | 20.3 |

| 22.0 | 16.9 | 17.9 | 25.9 |

| 23.9 | 17.6 | 18.5 | |

| 25.4 | 17.9 | 18.8 | |

| 26.3 | 18.4 | 19.1 | |

| 29.8 | 18.7 | 20.1 | |

| 20.0 | 20.4 | ||

| 20.5 | 22.1 | ||

| 22.1 | 22.5 | ||

| 24.5 | 25.1 | ||

| 29.1 | 32.8 | ||

| 35.9 | 35.5 |

Table 1: Characteristic X-ray Powder Diffraction (XRPD) peaks for Tolterodine Tartrate Crystalline Polymorphs (Forms I, II, III, and IV). Data sourced from patents describing these forms. google.comgoogle.com

Advanced Analytical Methodologies for Tolterodine Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone for the analytical assessment of tolterodine (B1663597) hydrochloride, providing powerful tools for both quantifying the active pharmaceutical ingredient (API) and identifying and measuring potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely employed for the routine analysis of tolterodine hydrochloride in bulk drug and pharmaceutical formulations due to their robustness and reliability.

Reversed-phase HPLC is the most common approach for the assay of this compound. Various RP-HPLC methods have been developed and validated, demonstrating simplicity, speed, and precision. sphinxsai.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium acetate buffer). sphinxsai.comvensel.orgresearchgate.net

One validated method employs a Hypersil C18 column (250x4.6mm, 5 µm) with a mobile phase of acetonitrile and 10 mM ammonium acetate (80:20 v/v) at a flow rate of 1.0 ml/min, with detection at 283 nm. sphinxsai.com This method demonstrated linearity in the concentration range of 20-100 μg/ml, with a high percentage of recovery (mean recovery of 99.39%). sphinxsai.com Another method uses an Agilent TC C18 column (250 mm x 4.6 mm; 5 μm) with a mobile phase of 0.1% orthophosphoric acid and methanol (50:50 v/v) at a flow rate of 1.2 mL/min and detection at 220 nm. vensel.org The linearity for this method was established over a concentration range of 5-30 μg/mL, with a percentage recovery of 100.36%. vensel.org

The developed RP-HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring their suitability for quality control analysis. vensel.org Validation parameters confirm the methods' linearity, precision, accuracy, and specificity, with no interference from common excipients found in tablet formulations. sphinxsai.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hypersil C18 (250x4.6mm, 5 µm) sphinxsai.com | Agilent TC C18 (250 mm x 4.6 mm; 5 μm) vensel.org | Kromosil Symmetry C18 (150 × 4.6 mm; 5 μm) researchgate.net |

| Mobile Phase | Acetonitrile and 10 mM Ammonium acetate (80:20 v/v) sphinxsai.com | 0.1% Orthophosphoric acid and Methanol (50:50 v/v) vensel.org | Phosphate buffer (pH 3.0) and Acetonitrile (45:55 v/v) researchgate.net |

| Flow Rate | 1.0 ml/min sphinxsai.com | 1.2 mL/min vensel.org | 1.0 ml/min researchgate.net |

| Detection Wavelength | 283 nm sphinxsai.com | 220 nm vensel.org | 284 nm researchgate.net |

| Linearity Range | 20-100 μg/ml sphinxsai.com | 5-30 μg/mL vensel.org | 20-100 μg/mL researchgate.net |

| Retention Time | Not specified | 3.7 min vensel.org | 2.25 min researchgate.net |

| Recovery | 99.39% sphinxsai.com | 100.36% vensel.org | High level of accuracy indicated researchgate.net |

Tolterodine is a chiral compound, and its therapeutic activity resides primarily in the (R)-enantiomer. Consequently, controlling the enantiomeric purity and quantifying the (S)-enantiomer as an impurity is crucial. Chiral HPLC methods have been specifically developed for the enantiomeric separation of tolterodine. nih.govasianpubs.orgnih.govresearchgate.net These methods are capable of resolving the (R)- and (S)-enantiomers, allowing for the accurate determination of the unwanted (S)-isomer.

One such method utilizes a Chiralcel OD-H column (250 mm x 4.6 mm) with a mobile phase composed of n-hexane and isopropyl alcohol (980:20 v/v) with additives like diethylamine and trifluoroacetic acid. nih.govresearchgate.net This method is sensitive enough to detect the (S)-isomer at levels as low as 0.1 µg/ml. nih.govresearchgate.net Another validated method employs a Chiralpak AD-H column (250 mm x 4.6 mm) with a mobile phase of n-hexane and isopropyl alcohol (85:15 v/v) containing triethylamine (TEA) and trifluoroacetic acid (TFA). nih.gov This method demonstrated linearity for the (S)-enantiomer in the concentration range of 0.05 µg/ml to 1 µg/ml, with a limit of detection (LOD) of 0.75 ng. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Chiralcel OD-H (250 mm x 4.6mm) nih.govresearchgate.net | Chiralpak AD-H (250 mm x 4.6 mm) nih.gov |

| Mobile Phase | n-hexane and isopropyl alcohol (980:20 v/v) with 1 ml diethylamine and 0.6 ml trifluoroacetic acid nih.govresearchgate.net | n-hexane and isopropyl alcohol (85:15 v/v) with 0.075% triethylamine (TEA) and 0.05% trifluoroacetic acid (TFA) nih.gov |

| Flow Rate | 0.5 ml/min nih.govresearchgate.net | 0.5 ml/min nih.gov |

| Detection Wavelength | Not specified | 283 nm nih.gov |

| (S)-Isomer LOD | Capable of detecting up to 0.1 µg/ml nih.govresearchgate.net | 0.75 ng nih.gov |

| (S)-Isomer LOQ | Not specified | 0.05 µg/ml nih.gov |

| (S)-Isomer Linearity | Not specified | 0.05 µg/ml to 1 µg/ml nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and increased sensitivity, all while consuming less solvent. nih.gov Stability-indicating UPLC methods have been developed for the assay of tolterodine tartrate, effectively separating the drug from its degradation products. nih.govnih.gov

A typical UPLC method for tolterodine tartrate utilizes a sub-2 µm particle column, such as an Acquity BEH C18 (100 mm × 2.1 mm, 1.7µm), which contributes to the high efficiency of the separation. nih.govnih.gov One such method has a chromatographic run time of just 6 minutes, with UV detection at 220 nm. nih.gov These methods are validated according to ICH guidelines and have been successfully applied to the analysis of pharmaceutical dosage forms, as well as biological samples like human plasma and urine. nih.gov The enhanced sensitivity of UPLC makes it particularly suitable for the determination of impurities and for pharmacokinetic studies.

Spectrophotometric Methods (UV-Vis, Visible Spectrophotometric) in Analytical Quantification

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound. These methods are often used in quality control for the analysis of bulk drug and pharmaceutical preparations.

UV-Vis spectrophotometry for tolterodine is typically performed in a solvent like 0.1N NaOH, where it exhibits a maximum absorbance (λmax) at approximately 280 nm. ajpaonline.comsemanticscholar.org A validated UV spectrophotometric method has shown linearity in the concentration range of 10-80 μg/ml, with a high correlation coefficient (r = 0.999). ajpaonline.comsemanticscholar.org The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 0.715 μg/ml and 2.167 μg/ml, respectively. semanticscholar.org

Visible spectrophotometric methods have also been developed based on the formation of colored ion-pair complexes. wisdomlib.org For instance, tolterodine can react with dyes such as Bromo Phenol Blue (BPB) and Bromo Cresol Purple (BCP) in an acidic medium to form stable, colored complexes with absorbance maxima at 422 nm and 418 nm, respectively. wisdomlib.org These methods also demonstrate good linearity, with a correlation coefficient of 0.9999 over a concentration range of 2.0 to 10.0 μg/mL for both dyes. wisdomlib.org

| Parameter | UV Method | Visible Method (BPB) | Visible Method (BCP) |

|---|---|---|---|

| Technique | UV Spectrophotometry ajpaonline.comsemanticscholar.org | Visible Spectrophotometry (Ion-Pair Complex) wisdomlib.org | Visible Spectrophotometry (Ion-Pair Complex) wisdomlib.org |

| Solvent/Reagent | 0.1N NaOH ajpaonline.comsemanticscholar.org | Bromo Phenol Blue (BPB) in acidic medium wisdomlib.org | Bromo Cresol Purple (BCP) in acidic medium wisdomlib.org |

| λmax | 280 nm ajpaonline.comsemanticscholar.org | 422 nm wisdomlib.org | 418 nm wisdomlib.org |

| Linearity Range | 10-80 μg/ml ajpaonline.comsemanticscholar.org | 2.0-10.0 μg/mL wisdomlib.org | 2.0-10.0 μg/mL wisdomlib.org |

| Correlation Coefficient (r) | 0.999 ajpaonline.comsemanticscholar.org | 0.9999 wisdomlib.org | 0.9999 wisdomlib.org |

| LOD | 0.715 μg/ml semanticscholar.org | Low wisdomlib.org | Low wisdomlib.org |

| LOQ | 2.167 μg/ml semanticscholar.org | Low wisdomlib.org | Low wisdomlib.org |

Method Validation Parameters for Academic Research

For any analytical method to be considered reliable and suitable for its intended purpose in academic research, it must undergo a thorough validation process. The validation of analytical methods for this compound is performed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines. vensel.orgnih.govnih.govmdpi.comproquest.com The key parameters assessed during method validation include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest (tolterodine) and not from any other components that may be present, such as impurities, degradation products, or excipients. nih.gov Specificity is often established by demonstrating that there are no interfering peaks at the retention time of tolterodine in the chromatograms of blank and placebo samples.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. vensel.orgresearchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. sphinxsai.comvensel.orgnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sphinxsai.comasianpubs.orgsemanticscholar.org

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sphinxsai.comasianpubs.orgsemanticscholar.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. vensel.orgnih.govproquest.com Examples of variations include changes in the pH of the mobile phase, flow rate, or column temperature. nih.govproquest.com

By rigorously evaluating these parameters, researchers can ensure that the analytical methods used for this compound are accurate, reliable, and fit for purpose.

Linearity, Accuracy, and Precision Studies

Method validation for Tolterodine analysis consistently demonstrates excellent linearity, accuracy, and precision across various chromatographic conditions.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Tolterodine, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. Studies have shown strong linearity over different concentration ranges, with correlation coefficients (r²) consistently close to 1.0, indicating a high degree of correlation. wisdomlib.org

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure Tolterodine is added to a sample matrix (spiked sample), and the method is used to determine the concentration. The closeness of the measured value to the true value is expressed as a percentage recovery. For Tolterodine, accuracy studies have consistently yielded high recovery rates, generally within the range of 98% to 102%, confirming the method's ability to provide accurate results without interference from excipients in the formulation. scholarsresearchlibrary.com

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability involves multiple analyses of the same sample on the same day under the same conditions, while intermediate precision assesses the method's performance on different days, with different analysts, or on different equipment. The precision is expressed as the Relative Standard Deviation (%RSD). For Tolterodine, both intra-day and inter-day precision studies have shown low %RSD values, typically less than 2%, indicating that the methods are highly reproducible. scholarsresearchlibrary.comsphinxsai.com

| Parameter | Finding | Reference |

|---|---|---|

| Linearity | Linear range of 5-30 μg/mL | vensel.org |

| Linear range of 10.0 - 60.0 µg/mL | scholarsresearchlibrary.com | |

| Linear range of 20-100 μg/mL | sphinxsai.com | |

| Correlation coefficient (r²) of 0.99 | wisdomlib.org | |

| Accuracy (% Recovery) | 99.39% | sphinxsai.com |

| 98% to 102% | scholarsresearchlibrary.com | |

| 100.36% | vensel.org | |

| Precision (%RSD) | Intra-day and inter-day variation less than 2% | sphinxsai.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that the method can reliably detect, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for analyzing impurities and degradation products, which are often present at very low levels. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com

For Tolterodine, various analytical methods have established different LOD and LOQ values, reflecting the sensitivity of the specific technique (e.g., UV-Spectrophotometry, HPLC).

| Methodology | LOD | LOQ | Reference |

|---|---|---|---|

| UV Spectroscopy | 0.715 μg/mL | 2.167 μg/mL | ajpaonline.com |

| HPLC | 1.52 μg/mL | 4.63 μg/mL | wisdomlib.org |

| HSPiP- and Optimization-Assisted Method | 0.13 µg/mL | 0.40 µg/mL | mdpi.com |

| LC (for Impurities) | 66 ng/mL | 200 ng/mL | researchgate.net |

Specificity and Robustness Assessment

Specificity: Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com In the context of Tolterodine analysis, specificity is confirmed by demonstrating that there is no interference from placebo or known impurities at the retention time of the main drug peak. Peak purity analysis using a photodiode array (PDA) detector is often employed in forced degradation studies to ensure that the Tolterodine peak is homogenous and not co-eluting with any degradants. nih.govjocpr.com

Robustness: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scholarsresearchlibrary.com For HPLC methods developed for Tolterodine, robustness is typically evaluated by slightly altering parameters such as:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min) sphinxsai.com

pH of the mobile phase buffer (e.g., ± 0.2 units) scholarsresearchlibrary.comnih.gov

Column temperature (e.g., ± 5°C) scholarsresearchlibrary.comnih.gov

Percentage of organic solvent in the mobile phase nih.gov

The system suitability parameters are checked after each variation, and the method is considered robust if these parameters remain within the acceptance criteria. nih.gov

System Suitability Criteria

System suitability testing is an integral part of chromatographic analysis. It is performed before sample analysis to ensure that the analytical system is performing adequately. scholarsresearchlibrary.com A reference standard, such as the Tolterodine for system suitability EP Reference Standard, is used for these tests. The acceptance criteria are based on established guidelines and are designed to verify the resolution, column efficiency, and precision of the system.

Common system suitability parameters and their typical acceptance criteria for Tolterodine analysis include:

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Relative Standard Deviation (%RSD) for Peak Areas | Less than 5% for replicate injections | nih.gov |

| USP Tailing Factor (Asymmetry) | Less than 2.0 for the Tolterodine peak | nih.gov |

| Theoretical Plates (n) | Greater than a specified value (e.g., >2000) | scholarsresearchlibrary.com |

Stability-Indicating Analytical Methods Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products formed. science.gov The development of such methods for Tolterodine is essential for determining its shelf-life and storage conditions.

Forced Degradation Studies (Acidic, Basic, Oxidative, Photolytic, Thermal Stress Conditions)

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. This helps to identify potential degradation pathways and demonstrate the specificity of the stability-indicating method. ajpaonline.com Tolterodine has been subjected to a variety of stress conditions as per ICH guidelines.

One comprehensive study revealed the following stability profile for Tolterodine: nih.gov

Acid Hydrolysis: Stable when exposed to 1 N HCl at 80°C for 2 hours.

Base Hydrolysis: Significant degradation was observed in 1 N NaOH at 80°C for 2 hours.

Oxidative Degradation: Slight degradation occurred in 6% H₂O₂ at 50°C for 2 hours.

Thermal Degradation: Slight degradation was noted after exposure to heat at 105°C for 24 hours.

Photolytic and Hydrolytic Stability: The compound was found to be stable under hydrolytic (water at 80°C), humidity (25°C/90% RH), and photolytic (1.2 million lux hours visible light and 200 watt hours/m² UV light) conditions. nih.gov

In another study, no significant degradation was observed under stress conditions including acid, base, peroxide, heat, and UV light, indicating the stability of the compound under the specific conditions tested in that research. ajpaonline.com The ability of the developed analytical methods to separate the Tolterodine peak from any degradants formed confirms their stability-indicating capability. nih.gov

| Stress Condition | Conditions Applied | Observed Degradation | Reference |

|---|---|---|---|

| Acidic | 1 N HCl at 80°C for 2 h | Stable | nih.gov |

| Basic | 1 N NaOH at 80°C for 2 h | Significant degradation | nih.gov |

| Oxidative | 6% H₂O₂ at 50°C for 2 h | Slight degradation | nih.gov |

| Thermal | 105°C for 24 h | Slight degradation | nih.gov |

| Photolytic | 1.2 million lux h visible light & 200 watt h/m² UV light | Stable | nih.gov |

| Hydrolytic | Water at 80°C for 2 h | Stable | nih.gov |

Degradation Product Identification and Characterization

A critical aspect of stability studies is the identification and characterization of impurities and degradation products that may arise during manufacturing or storage. Advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation. nih.gov

During stability studies of Tolterodine tartrate drug products, several previously unknown impurities have been detected, isolated, and characterized:

One impurity, identified during a stability analysis at 40°C/75% RH, was characterized using mass and NMR spectral data as 2-(3-amino-1-phenylpropyl)-4-methylphenol , also known as des-N,N-diisopropyl tolterodine. nih.govmdpi.comresearchgate.net

Another study identified an impurity generated from the interaction between Tolterodine and excipients under high temperature and humidity as 6-methyl-4-phenylchroman-2-ol . jocpr.com

Further research on stability samples led to the characterization of two other impurities: N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium trifluoro acetate and 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide . nih.gov

The identification of these degradation products is vital for understanding the stability of Tolterodine and for ensuring the safety and quality of its pharmaceutical formulations.

Bioanalytical Methodologies for Biological Matrices

The accurate quantification of this compound and its metabolites in biological matrices is paramount for pharmacokinetic and bioavailability studies. The development of robust and sensitive bioanalytical methods is therefore a critical aspect of its research. This section details the methodologies developed for human plasma and urine, and the strategies to mitigate matrix-associated interferences.

Development and Validation of Methods for Human Plasma and Urine Samples

A variety of bioanalytical methods have been successfully developed and validated for the determination of tolterodine in human plasma and urine, adhering to regulatory guidelines. These methods are designed to be sensitive, specific, and reproducible.

One such method is a reverse-phase high-performance liquid chromatography (RP-HPLC) technique for the quantification of tolterodine tartrate in human plasma. researchgate.net In this approach, the drug is spiked into plasma and extracted using a precipitation method with the mobile phase. researchgate.net The separation is achieved on a Symmetry C18 column with a mobile phase consisting of potassium dihydrogen phosphate (pH 3.0) and acetonitrile in a 50:50 v/v ratio, with a flow rate of 0.8 mL/min. researchgate.net Detection is carried out at a wavelength of 282 nm. researchgate.net This method has demonstrated linearity in the concentration range of 5.0 to 30.0 μg/mL, with a correlation coefficient (r²) of 0.999. researchgate.net The lower limit of quantification (LLOQ) for tolterodine tartrate was established at 0.35 μg/mL. researchgate.net The average percentage recovery for tolterodine was found to be between 99.49% and 100.08%, indicating a high degree of accuracy. researchgate.net

Another highly specific and sensitive assay developed for the determination of tolterodine and its 5-hydroxymethyl metabolite in plasma, serum, and urine utilizes capillary gas chromatography-mass spectrometry (GC-MS). nih.gov This method involves either liquid-liquid or solid-phase extraction of the analytes, followed by derivatization with a silyl reagent. nih.gov Quantification is performed using selected ion monitoring mass spectrometry with deuterium-labelled internal standards. nih.gov This GC-MS method has shown accuracy for both tolterodine and its metabolite to be within 87-110% in the concentration range of 0.5 to 50 ng/mL, with a precision better than 90%. nih.gov

The following table summarizes the key validation parameters of a developed RP-HPLC method for tolterodine tartrate in human plasma: researchgate.net

| Parameter | Result |

| Linearity Range | 5.0 - 30.0 μg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.35 μg/mL |

| Average % Recovery | 99.49 - 100.08% |

| Wavelength of Detection | 282 nm |

Addressing Matrix Interference in Bioanalytical Assays

Matrix interference is a significant challenge in bioanalytical method development, as endogenous components in biological fluids can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. nih.goveijppr.com This phenomenon, known as the matrix effect, can compromise the quality of bioanalytical data. nih.gov For tolterodine analysis, particularly with high-throughput methods like liquid chromatography-mass spectrometry (LC-MS/MS), addressing matrix effects is crucial for ensuring the reliability of the assay. nih.govmdpi.com

Strategies to mitigate matrix interference during the development of bioanalytical methods for tolterodine include:

Effective Sample Preparation: Implementing cleaner sample preparation techniques can significantly reduce the presence of interfering endogenous components. nih.gov

Chromatographic Separation: Optimization of chromatographic conditions to separate the analyte from co-eluting matrix components is a key strategy. nih.gov

Internal Standards: The use of appropriate internal standards, particularly stable isotope-labeled standards, can help to compensate for matrix effects. nih.gov

While several analytical methods for tolterodine have been reported, there remains a need for further research into ultra-sensitive detection techniques and the comprehensive evaluation of matrix interference in various biological samples. mdpi.com

Application of Computational and Optimization Tools in Analytical Development

The integration of computational and optimization tools has streamlined the development of analytical methods for this compound, leading to more robust and efficient processes. These tools aid in solvent selection, method optimization, and high-throughput analysis.

Hansen Solubility Parameters (HSPiP) for Solvent Prediction and Simulation

Hansen Solubility Parameters (HSP) provide a systematic approach to predicting the solubility of a compound in various solvents. mdpi.com The HSPiP software utilizes these parameters, which are based on the cohesive energies of a material, to categorize solvents as "good" or "bad" for a particular solute. mdpi.com This predictive capability has been successfully applied to the analysis of tolterodine tartrate to shorten the time required for solvent selection. mdpi.comresearchgate.net

The HSPiP program predicted several solvents and their optimal ratios for the mobile phase in the analysis of tolterodine tartrate. mdpi.comresearchgate.net The experimental solubility of tolterodine tartrate was then investigated in the predicted solvents, which included methanol, ethanol (B145695), propylene (B89431) glycol, ethylene glycol, dimethyl sulfoxide, acetonitrile, ethyl acetate, water, N,N-dimethylacetamide, and N-methyl-2-pyrrolidone. mdpi.com The experimental solubility data in these solvents were then simulated, confirming the accuracy of the HSPiP predictions. mdpi.comresearchgate.net

The following table showcases a selection of solvents predicted by HSPiP and their experimental solubility for Tolterodine Tartrate: mdpi.com

| Solvent | Experimental Solubility (mg/mL) |

| Methanol | Data not specified |

| Ethanol | Data not specified |

| Propylene Glycol | Data not specified |

| Ethylene Glycol | Data not specified |

| Dimethyl Sulfoxide (DMSO) | Data not specified |

| Acetonitrile | Data not specified |

| Ethyl Acetate | Data not specified |

| Water | 13.2 (at 37 °C, pH 3.5) |

| N,N-Dimethylacetamide (DMA) | Data not specified |

| N-Methyl-2-pyrrolidone (NMP) | Data not specified |

Quality by Design (QbD) Principles in Analytical Method Optimization

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.net In the context of analytical method development for tolterodine, QbD principles have been employed to identify and control the critical factors that influence method performance. mdpi.comresearchgate.net

A QbD approach was used to optimize an analytical method for tolterodine tartrate by identifying the impact of mobile phase composition and flow rate on the peak area and retention time. mdpi.comresearchgate.net This systematic approach allows for the establishment of a method operable design region (MODR), which is the multidimensional space of experimental conditions within which the method is demonstrated to be robust. nih.gov The application of QbD principles leads to a more thorough understanding of the analytical method and ensures its reliability and robustness. mdpi.comnih.gov

High-Throughput Analysis Techniques

High-throughput analysis techniques are essential for the rapid screening of large numbers of samples, which is often required in drug discovery and development. technologynetworks.com While specific high-throughput screening assays for this compound are not extensively detailed in the provided context, the need for such methods is recognized as an area for further exploration in tolterodine research. mdpi.com

The principles of high-throughput screening (HTS) generally involve the use of automation, miniaturization (e.g., 96-well or 1536-well plates), and sophisticated data analysis to rapidly assess the properties of a large number of compounds. technologynetworks.comnih.gov Techniques such as fluorescence-based assays and mass spectrometry are commonly employed in HTS. technologynetworks.com The development of high-throughput bioanalytical methods for tolterodine would be beneficial for pharmacokinetic studies and impurity profiling. mdpi.com

Structure Activity Relationship Sar Studies of Tolterodine Hydrochloride

Elucidation of Structural Features Critical for Muscarinic Receptor Binding Affinity

The high binding affinity of tolterodine (B1663597) and its metabolite for muscarinic receptors is attributed to specific structural components. Tolterodine is a tertiary amine, a characteristic feature of many antimuscarinic agents. nih.gov The core structure contains a 3,3-diphenylpropylamine (B135516) moiety, which is crucial for its antagonist activity.

The metabolism of tolterodine primarily involves the oxidation of the 5-methyl group on the p-cresol (B1678582) ring, leading to the formation of the 5-hydroxymethyl metabolite, also known as PNU-200577. nih.govdroracle.ainih.gov This metabolite is pharmacologically active and contributes significantly to the therapeutic effect of tolterodine. drugbank.comnih.gov Studies have shown that this hydroxylation has a minimal impact on the compound's binding affinity for muscarinic receptors. Both the parent compound and the 5-HM metabolite demonstrate potent, competitive antagonism at these receptors. drugbank.comnih.gov

Radioligand binding assays have quantified the high affinity of tolterodine and 5-HM across various tissues and receptor subtypes. In guinea pig tissues, tolterodine binds with high affinity to muscarinic receptors in the urinary bladder, heart, cerebral cortex, and parotid gland. nih.gov Similarly, its metabolite, 5-HM, shows comparable high-affinity binding. drugbank.com This indicates that the core molecular structure, including the two phenyl rings and the tertiary amine, is the primary determinant for the strong interaction with the muscarinic receptor binding pocket.

| Compound | Tissue (Guinea Pig) | Binding Affinity (Ki, nM) |

| Tolterodine | Urinary Bladder | 2.7 nih.gov |

| Tolterodine | Heart | 1.6 nih.gov |

| Tolterodine | Cerebral Cortex | 0.75 nih.gov |

| Tolterodine | Parotid Gland | 4.8 nih.gov |

| Tolterodine | Human Urinary Bladder | 3.3 nih.gov |

This table presents the binding affinities (Ki values) of Tolterodine for muscarinic receptors in various tissues.

Correlation of Molecular Structure with Functional Selectivity

A key aspect of tolterodine's pharmacological profile is its functional selectivity for the urinary bladder over the salivary glands in vivo, which translates to a lower incidence of dry mouth compared to some other antimuscarinic agents like oxybutynin (B1027). nih.govnih.gov Interestingly, this tissue selectivity is not a result of selectivity for a specific muscarinic receptor subtype (M1-M5). nih.govdrugbank.comnih.gov Both tolterodine and its 5-HM metabolite are considered non-selective antagonists across the five human muscarinic receptor subtypes. drugbank.comnih.gov

While detrusor muscle contraction is primarily mediated by M3 receptors, M2 receptors are more numerous in the bladder wall and are thought to contribute indirectly. auajournals.orgnih.gov Some studies have shown that tolterodine and 5-HM have a slightly higher affinity for the M2 subtype compared to the M3 subtype. auajournals.org In contrast, other antimuscarinics, such as oxybutynin and darifenacin (B195073), show a higher affinity for the M3 subtype. nih.govauajournals.orgresearchgate.net This difference in receptor subtype affinity may contribute to their varying clinical profiles. For instance, the M3 selectivity of agents like darifenacin and solifenacin (B1663824) has been linked to a greater potential for impairing intestinal function compared to non-selective drugs like tolterodine. ics.orgdrugbank.com

The bladder selectivity of tolterodine in vivo, despite its lack of receptor subtype selectivity in vitro, is a complex phenomenon. It suggests that factors beyond simple receptor affinity, possibly related to tissue distribution or local pharmacokinetics, play a significant role. The molecular structure of tolterodine, being a large, lipophilic tertiary amine, allows it to cross biological membranes, including the blood-brain barrier. nih.govresearchgate.net However, studies in mice have indicated that at clinically relevant doses, tolterodine exhibits lower binding to central muscarinic receptors compared to oxybutynin. nih.gov

| Compound | Receptor Subtype (Human) | Binding Affinity (Ki, nM) | M3 vs. M2 Selectivity Ratio |

| Tolterodine | M2 | ~3.0 - 5.0 auajournals.org | ~0.5-fold (Higher affinity for M2) auajournals.org |

| Tolterodine | M3 | ~3.0 - 5.0 auajournals.org | |

| 5-Hydroxymethyl Metabolite (5-HM) | M2 | ~2.0 - 2.9 auajournals.org | ~0.5-fold (Higher affinity for M2) auajournals.org |

| 5-Hydroxymethyl Metabolite (5-HM) | M3 | ~2.0 - 2.9 auajournals.org | |

| Oxybutynin | M2 | 6.7 nih.gov | ~10-fold (Higher affinity for M3) nih.gov |

| Oxybutynin | M3 | 0.67 nih.gov |

This table compares the binding affinities and selectivity ratios of Tolterodine, its active metabolite, and Oxybutynin for human M2 and M3 muscarinic receptor subtypes.

Design Principles for Enhanced Antimuscarinic Potency and Selectivity

The SAR of tolterodine and its comparison with other antimuscarinic agents provide valuable principles for the design of new drugs with improved potency and selectivity.

Achieving Tissue Selectivity without Receptor Subtype Selectivity : The case of tolterodine demonstrates that it is possible to achieve a favorable clinical profile (i.e., bladder selectivity over salivary glands) without high selectivity for a particular muscarinic receptor subtype. nih.govnih.gov This suggests that future drug design can focus on optimizing physicochemical properties (e.g., lipophilicity, molecular size) that influence tissue distribution and local pharmacokinetics, rather than solely focusing on maximizing affinity for the M3 receptor.

Balancing M2/M3 Receptor Affinity : While M3 receptors are the primary target for reducing detrusor contraction, the role of M2 receptors is also significant. nih.gov The slightly higher affinity of tolterodine for M2 receptors compared to M3 may contribute to its mechanism of action. auajournals.org Designing molecules with a balanced affinity for both M2 and M3 receptors, or even a slight preference for M2, could be a viable strategy. This contrasts with the approach of developing highly M3-selective antagonists, which may have a different side-effect profile, such as a greater impact on gastrointestinal motility. ics.org

By analyzing the structural features of tolterodine, researchers can continue to develop new antimuscarinic agents that offer high potency for the bladder with an optimized balance of efficacy and tolerability, potentially by modulating tissue selectivity through mechanisms other than strict receptor subtype specificity.

Drug Drug Interactions: Molecular and Enzymatic Basis

Inhibition and Induction of Cytochrome P450 Enzymes by Concomitant Medications

Tolterodine (B1663597) is metabolized through two primary pathways: oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite (5-HM), catalyzed by CYP2D6, and N-dealkylation, predominantly catalyzed by CYP3A isoenzymes. nih.gov The specific metabolic route depends on an individual's genetic makeup for CYP2D6. In extensive metabolizers (EMs), who have functional CYP2D6 enzymes, the 5-hydroxylation pathway is dominant. clinpgx.org In poor metabolizers (PMs), who lack functional CYP2D6, the N-dealkylation pathway via CYP3A4 becomes the main route for elimination. nih.govnih.gov This dual-pathway metabolism is central to understanding drug-drug interactions.

The co-administration of potent CYP2D6 inhibitors can significantly alter the pharmacokinetics of tolterodine in individuals who are extensive metabolizers. fda.gov By blocking the primary metabolic pathway in EMs, these inhibitors effectively convert them into a pharmacokinetic profile resembling that of poor metabolizers. fda.govnih.gov

Fluoxetine (B1211875), a potent CYP2D6 inhibitor, has been shown to markedly inhibit the metabolism of tolterodine. nih.gov In a study involving EMs, concomitant administration of fluoxetine resulted in a 4.8-fold increase in the area under the curve (AUC) for tolterodine. fda.govdrugs.com This was accompanied by a 52% decrease in the maximum concentration (Cmax) and a 20% decrease in the AUC of the active 5-hydroxymethyl metabolite (5-HM). fda.govdrugs.com

A detailed study distinguished between extensive metabolizers with one functional CYP2D6 gene (EM1) and those with two (EM2). nih.govnih.gov Fluoxetine significantly decreased the oral clearance of tolterodine by 93% in EM2 subjects and by 80% in EM1 subjects. nih.govnih.gov Interestingly, while the AUC of 5-HM increased in EM2 subjects, it decreased in EM1 subjects. nih.govnih.gov Despite these substantial changes in the parent drug and its primary metabolite, the total exposure to the active moiety (the sum of unbound tolterodine and 5-HM) was not significantly increased, rising by only 25%. fda.govnih.gov This is because the decrease in the active metabolite 5-HM partially offsets the large increase in the parent drug, tolterodine. clinpgx.org

Other potent CYP2D6 inhibitors, such as paroxetine, are also expected to increase plasma concentrations of tolterodine in extensive metabolizers. drugs.comdrugbank.com

Table 1: Impact of Fluoxetine on Tolterodine Pharmacokinetics in Extensive Metabolizers (EMs)

| Parameter | Change with Fluoxetine Co-administration | Reference |

|---|---|---|

| Tolterodine AUC | ▲ 4.8-fold increase | fda.govdrugs.com |

| Tolterodine Oral Clearance | ▼ 80% decrease (EM1), 93% decrease (EM2) | nih.govnih.gov |

| 5-HM Cmax | ▼ 52% decrease | fda.govdrugs.com |

| 5-HM AUC | ▼ 20% decrease | fda.govdrugs.com |

| Active Moiety (unbound tolterodine + 5-HM) | ▲ ~25% increase | fda.govnih.gov |

This table is interactive. You can sort and filter the data.

In individuals who are poor metabolizers of CYP2D6, the metabolic clearance of tolterodine is highly dependent on the CYP3A4 enzyme. nih.govnih.gov Consequently, potent inhibitors of CYP3A4 can cause a significant increase in tolterodine exposure in this subpopulation.

The co-administration of ketoconazole (B1673606), a potent CYP3A4 inhibitor, with tolterodine in CYP2D6 poor metabolizers leads to a notable interaction. nih.govfda.gov Studies have demonstrated that ketoconazole decreases the apparent oral clearance of tolterodine by about 60%, resulting in a 2- to 2.5-fold increase in both the Cmax and AUC of tolterodine. nih.govnih.govfda.gov The terminal half-life of tolterodine was also found to increase by approximately 50% in the presence of ketoconazole. nih.gov

In extensive metabolizers, who rely primarily on CYP2D6, the effect of a CYP3A4 inhibitor is expected to be minimal, as the CYP3A4 pathway constitutes a minor route of elimination in these individuals. nih.gov Other potent CYP3A4 inhibitors such as itraconazole, miconazole, and clarithromycin (B1669154) are also expected to produce similar increases in tolterodine plasma concentrations in poor metabolizers. fda.govmhmedical.com

Table 2: Impact of Ketoconazole on Tolterodine Pharmacokinetics in CYP2D6 Poor Metabolizers (PMs)

| Parameter | Change with Ketoconazole Co-administration | Reference |

|---|---|---|

| Tolterodine AUC | ▲ 2.5-fold increase | fda.gov |

| Tolterodine Cmax | ▲ 2.0-fold increase | fda.gov |

| Tolterodine Oral Clearance | ▼ ~60% decrease | nih.govnih.gov |

| Tolterodine Terminal Half-life | ▲ ~50% increase | nih.gov |

This table is interactive. You can sort and filter the data.

Tolterodine's Modulatory Effects on Other Drug-Metabolizing Enzymes (e.g., CYP1A2, 2C9, 2C19, 3A4, 2D6)

While tolterodine's metabolism is susceptible to inhibition, in vivo studies indicate that tolterodine itself does not act as a clinically relevant inhibitor of major CYP enzymes. nih.govnih.gov A study using specific probe drugs to assess the activity of various enzymes found that tolterodine, even at twice the therapeutic dosage, did not have a detectable effect on the activities of CYP1A2 (caffeine metabolism), CYP2C19 (omeprazole hydroxylation), CYP3A4 (omeprazole sulphoxidation), or CYP2D6 (debrisoquine hydroxylation). nih.gov

Furthermore, tolterodine administration showed no significant changes in the plasma concentrations of S-warfarin, which is primarily metabolized by CYP2C9. nih.gov In vitro data support these findings, showing that while tolterodine can be a competitive inhibitor of CYP2D6 at high concentrations, both the parent drug and its 5-HM metabolite have no significant inhibitory potential for other isoenzymes. nih.gov Therefore, alteration of the metabolism of drugs that are substrates for CYP1A2, 2C9, 2C19, 3A4, or 2D6 by tolterodine is considered unlikely. nih.gov

Interactions Involving Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp), can play a role in drug interactions by affecting absorption and distribution. However, studies investigating the interaction of tolterodine with P-gp have shown that it does not significantly interact with P-glycoprotein-mediated transport. jst.go.jp In an in vitro study using Caco-2 cells, tolterodine had little effect on the efflux of rhodamine 123, a known P-gp substrate, suggesting a low potential for clinically significant drug interactions via inhibition of this transporter. jst.go.jp

Molecular Mechanisms Underlying Potential Pharmacodynamic Interactions (e.g., QTc Prolongation Mechanisms)

Tolterodine has been associated with a potential for dose-dependent prolongation of the QT interval. drugs.compdr.net The molecular basis for this effect lies in its ability to block the human ether-à-go-go-related gene (hERG) K+ channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. nih.govresearchgate.netfrontiersin.org Inhibition of this channel delays cardiac repolarization, which manifests as a prolonged QT interval on an electrocardiogram. frontiersin.org

The inhibitory potency of tolterodine on the hERG channel is notable, with an IC50 value of 17 nM, which is comparable to that of dofetilide (B1670870) (IC50 of 11 nM), a drug well-known for its QT-prolonging effects. researchgate.net Molecular docking and electrophysiological studies have identified two aromatic residues, tyrosine at position 652 (Y652) and phenylalanine at position 656 (F656), on the inner S6 helix of the hERG channel as the key binding sites for tolterodine. nih.gov Mutation of these residues significantly reduces the inhibitory potency of the drug. nih.gov Tolterodine acts as an open-state blocker of the hERG channel. nih.gov

The risk of QTc prolongation can be increased when tolterodine's plasma concentrations are elevated, for instance, through co-administration with potent inhibitors of CYP2D6 (in EMs) or CYP3A4 (in PMs). drugs.comdrugs.com

Advanced Formulations and Delivery Systems Research

Hydrogel Formulations: Preparation and Characterization

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids, making them suitable carriers for drug delivery. thepharmajournal.com For tolterodine (B1663597), hydrogel formulations have been developed primarily for transdermal application to provide a controlled release profile and avoid hepatic first-pass metabolism. nih.gov